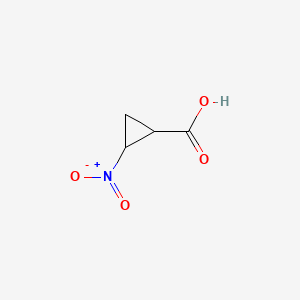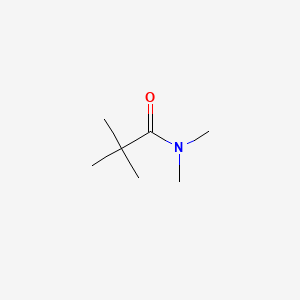![molecular formula C10H15NO2 B1295350 2-Azabicyclo[2.2.2]oct-5-ene-2-carboxylic acid, ethyl ester CAS No. 3693-69-4](/img/structure/B1295350.png)
2-Azabicyclo[2.2.2]oct-5-ene-2-carboxylic acid, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-Azabicyclo[2.2.2]oct-5-ene-2-carboxylic acid, ethyl ester" is a derivative of azabicyclooctane, which is a bicyclic structure containing nitrogen within the ring system. This class of compounds is of interest due to their potential applications in supramolecular chemistry and as building blocks for more complex chemical structures.
Synthesis Analysis
The synthesis of related azabicyclooctane derivatives has been explored in several studies. For instance, the reaction of ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate with aroyl chloride followed by hydrolysis led to the formation of 2-aroyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid derivatives, which could undergo rearrangement to yield different compounds under acidic conditions . Additionally, the synthesis of various esters derived from azabicyclooctane carboxylic acids has been reported, with studies focusing on their structural and conformational properties .
Molecular Structure Analysis
The molecular structure of azabicyclooctane derivatives has been extensively studied using techniques such as NMR spectroscopy and X-ray diffraction. These studies have provided detailed information on the conformation and configuration of the molecules. For example, the crystal structure of certain azabicyclooctane esters has been determined, revealing the preferred chair-envelope conformation and the positioning of substituents .
Chemical Reactions Analysis
Azabicyclooctane derivatives participate in various chemical reactions, including rearrangements and multi-component coupling reactions. The skeletal rearrangement of azabicyclooctane derivatives under acidic conditions has been documented, leading to the formation of different bicyclic structures . Moreover, azabicyclooctane carboxylic acids have been used in multi-component coupling reactions with aldehydes and amides, resulting in the synthesis of 7-oxo-6-azabicyclo[3.2.1]oct-2-ene-8-carboxylic acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of azabicyclooctane derivatives are influenced by their molecular structure. The stereochemistry and conformation of these compounds affect their reactivity and interaction with other molecules. The studies have shown that these compounds can exhibit different conformations in solution and in the solid state, which can be analyzed by spectroscopic methods and confirmed by X-ray crystallography . The stability of certain motifs in the crystal structures of these compounds has also been investigated, providing insights into their potential applications in supramolecular chemistry .
Wissenschaftliche Forschungsanwendungen
Chiral Cyclic Amino Acid Esters
The synthesis of chiral cyclic amino acid esters has been explored using compounds structurally similar to 2-Azabicyclo[2.2.2]oct-5-ene-2-carboxylic acid, ethyl ester. For instance, (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was synthesized from corresponding cis- and trans-5-hydroxypipecolic acid ethyl esters. This synthesis did not require chiral catalysts or enzymes and was characterized using NMR spectroscopy and high-resolution mass spectrometry. The crystal structure, obtained through X-ray diffraction, showed a bicyclo[2.2.2]octane structure with lactone and piperidine groups, highlighting its potential for further research applications in chiral chemistry and materials science (Moriguchi, Krishnamurthy, Arai, & Tsuge, 2014).
Halogen Reactions
Research on substituted 2,3,7-Triazabicyclo[3.3.0]oct-3-ene-4-carboxylic acid esters, which share structural features with 2-Azabicyclo[2.2.2]oct-5-ene-2-carboxylic acid, ethyl ester, reveals their reactivity with halogens. These compounds react with chlorine and bromine to produce corresponding 4-halo-2,3,7-triazabicyclo[3.3.0]oct-2-ene-4-carboxylates. Subsequent heating leads to nitrogen elimination and the formation of 6-halo-3-azabicyclo[3.1.0]hexane-6-carboxylates, suggesting potential applications in synthetic organic chemistry and drug development (Molchanov, Stepakov, & Kostikov, 2001).
Rigid Dipeptide Mimetics
The synthesis of rigid dipeptide mimetics, such as 2-oxo-3-(N-Cbz-amino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid esters, has been achieved from pyroglutamic esters. This work demonstrates the creation of stereochemically defined structures, providing eight different stereoisomers. Such compounds have significant implications for peptide chemistry and the development of peptide-based therapeutics (Mulzer, Schülzchen, & Bats, 2000).
Cephalosporin Derivatives
Cephalosporin derivatives have been synthesized using structures akin to 2-Azabicyclo[2.2.2]oct-5-ene-2-carboxylic acid, ethyl ester. A novel cephalosporin derivative was synthesized and fully characterized by NMR, indicating potential applications in antibiotic development and drug delivery systems (Blau, Menegon, Ferreira, Ferreira, Boffo, Tavares, Heleno, & Chung, 2008).
Eigenschaften
IUPAC Name |
ethyl 2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-2-13-10(12)11-7-8-3-5-9(11)6-4-8/h3,5,8-9H,2,4,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSYMBPNSZCLIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CC2CCC1C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90958122 |
Source


|
| Record name | Ethyl 2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90958122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azabicyclo[2.2.2]oct-5-ene-2-carboxylic acid, ethyl ester | |
CAS RN |
3693-69-4 |
Source


|
| Record name | 2-Azabicyclo(2.2.2)oct-5-ene-2-carboxylic acid, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003693694 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90958122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[3-(Trifluoromethyl)phenyl]methanethiol](/img/structure/B1295282.png)




